5-Amino-1-methyl-1h-pyrazole-4-carboxamide
Overview
Description
5-Amino-1-methyl-1h-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C5H8N4O and its molecular weight is 140.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 102026. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor Activities
5-Amino-1-methyl-1H-pyrazole-4-carboxamide has been utilized in the synthesis of various compounds with potential antitumor activities. For instance, it's involved in the formation of pyrazolo[1,5-a]-pyrimidine derivatives and Schiff bases, which have been screened for their in vitro antitumor activities against different human cancer cell lines (Hafez et al., 2013).
Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives
Another significant application is in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, contributing to the broader field of heterocyclic chemistry. This process involves a reaction with various ethyl alcanoates (Miyashita et al., 1990).
Building Block for Polyfunctionalized Heterocyclic Compounds
The compound serves as a building block for the synthesis of polyfunctionalized heterocyclic compounds with pharmacological interest. Its reactivity and preparation methods form the basis of various research studies (El‐Mekabaty, 2014).
Synthesis of Versatile Intermediates
This compound is key in synthesizing versatile intermediates like 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides, facilitating more innovative syntheses of related compounds (Bobko et al., 2012).
Cytotoxicity Evaluation
Research has been conducted on new 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives synthesized from this compound, where their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells was evaluated (Hassan et al., 2014).
Anti-TMV Activity
Additionally, its derivatives have been studied for their biological activity, including potential inactivation effects against tobacco mosaic virus (TMV), indicating its utility in agricultural research (Zhang et al., 2012).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 5-Amino-1-methyl-1h-pyrazole-4-carboxamide is the Fibroblast Growth Factor Receptor (FGFR). FGFR plays a crucial role in cell proliferation, differentiation, and angiogenesis .
Mode of Action
This compound interacts with FGFR by covalently binding to it. This binding inhibits the receptor’s activity, thereby preventing the downstream signaling pathways that lead to cell proliferation .
Biochemical Pathways
The compound affects the FGFR signaling pathway. When FGFR is inhibited, the downstream effects include a decrease in cell proliferation and angiogenesis, which are key processes in tumor growth and metastasis .
Pharmacokinetics
Its molecular weight (14014 g/mol ) suggests that it may have good bioavailability, as compounds with a molecular weight under 500 g/mol are generally well-absorbed.
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of FGFR, leading to a decrease in cell proliferation and angiogenesis . This can result in the reduction of tumor growth and metastasis in cancers where FGFR is abnormally activated .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored under an inert gas (nitrogen or argon) at 2–8 °C to maintain its stability. Furthermore, the pH of the environment can affect the compound’s ionization state, potentially influencing its absorption and distribution within the body.
Biochemical Analysis
Biochemical Properties
5-Amino-1-methyl-1h-pyrazole-4-carboxamide has been shown to interact with various enzymes and proteins. It has been synthesized as a novel pan-FGFR covalent inhibitor, indicating its interaction with the Fibroblast Growth Factor Receptors (FGFRs) . The nature of these interactions involves the compound binding to these receptors and inhibiting their function .
Cellular Effects
The compound has demonstrated effects on various types of cells and cellular processes. It has shown to suppress the proliferation of NCI-H520 lung cancer cells, SNU-16 and KATO III gastric cancer cells . It influences cell function by impacting cell signaling pathways, specifically those involving FGFRs .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interactions with FGFRs . By binding to these receptors, it inhibits their function, leading to changes in gene expression and cellular signaling pathways .
Temporal Effects in Laboratory Settings
It is known that the compound should be stored in a dark place, in an inert atmosphere, at 2-8°C to maintain its stability .
Metabolic Pathways
Given its role as a FGFR inhibitor, it may interact with enzymes and cofactors involved in FGFR-related pathways .
Properties
IUPAC Name |
5-amino-1-methylpyrazole-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O/c1-9-4(6)3(2-8-9)5(7)10/h2H,6H2,1H3,(H2,7,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGSQVTVXGXOSCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50295449 | |
Record name | 5-amino-1-methyl-1h-pyrazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50295449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18213-75-7 | |
Record name | 18213-75-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102026 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-amino-1-methyl-1h-pyrazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50295449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-amino-1-methyl-1H-pyrazole-4-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main finding of the research paper regarding 5-Amino-1-methyl-1H-pyrazole-4-carboxamide?
A1: The research paper demonstrates a facile method for synthesizing 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones using this compound as a starting material. The reaction involves treating this compound with various ethyl alcanoates in the presence of sodium ethoxide in ethanol [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.